![molecular formula C23H31N5O2 B11147663 [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11147663.png)
[1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone
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Overview
Description
[1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone: is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4,6-dimethylpyrimidine . The piperidine ring can be formed through the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.
Substitution: Substitution reactions are common, especially on the aromatic rings, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
- Protein Kinase Inhibition : Recent studies have indicated that derivatives of similar pyrimidine compounds exhibit inhibitory activity against various protein kinases, which are critical in regulating cell cycle and signaling pathways. For instance, the compound's analogs have been tested for their ability to inhibit kinases such as CDK9 and GSK3β, suggesting potential applications in cancer therapy .
- Neuropharmacology : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering neuroprotective effects.
- Anticancer Activity : Compounds with piperazine and pyrimidine frameworks have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary findings suggest that this compound may exhibit similar properties .
The biological activity of this compound has been explored through various studies:
- In Vitro Studies : Laboratory evaluations have demonstrated that compounds with structural similarities can inhibit specific cancer cell lines, including breast and prostate cancer cells. The mechanism often involves targeting kinases critical for tumor growth .
- In Vivo Studies : Animal model studies are necessary to further assess the efficacy of this compound in vivo, particularly regarding its pharmacokinetics and pharmacodynamics.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Kinase Inhibitors : A recent study synthesized several analogs based on the core structure of this compound and tested their inhibitory effects on a panel of kinases. The results indicated varying degrees of inhibition, emphasizing the importance of structural modifications for enhancing activity .
- Neuroprotective Effects : Another investigation focused on isoxazole derivatives related to this compound showed promise as PET ligands for imaging brain targets, suggesting potential applications in neuroimaging and therapeutic development.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the piperidine and piperazine rings can interact with proteins and enzymes. These interactions can modulate the activity of these biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
- 1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)urea
- 1-(4,6-Dimethoxy-2-pyrimidinyl)urea
- 5-(4,6-Dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione
Uniqueness: What sets [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone apart is its unique combination of pyrimidine, piperidine, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in research and development.
Biological Activity
The compound [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The structural formula of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N4O
Biological Activity Overview
Research on the biological activity of this compound indicates a range of pharmacological effects. The following sections detail specific activities and findings from various studies.
Antitumor Activity
Several studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of pyrimidine derivatives that showed promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis was linked to its interaction with specific molecular targets involved in cancer progression .
Antimicrobial Properties
Pyrimidine derivatives are also known for their antimicrobial activities. A recent investigation demonstrated that certain synthesized pyrimidines exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Antiinflammatory Effects
The anti-inflammatory potential of compounds similar to this compound has been documented. Research indicates that these compounds can modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration in various models of inflammation .
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:
- GPCR Ligands : The compound has been shown to act as a ligand for G-protein coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways.
- Kinase Inhibition : It exhibits inhibitory effects on specific kinases involved in cell cycle regulation, contributing to its antitumor activity .
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
- Inflammation Model :
Properties
Molecular Formula |
C23H31N5O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N5O2/c1-17-15-18(2)25-23(24-17)28-10-6-7-19(16-28)22(29)27-13-11-26(12-14-27)20-8-4-5-9-21(20)30-3/h4-5,8-9,15,19H,6-7,10-14,16H2,1-3H3 |
InChI Key |
OAUCFOATDJPPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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